![molecular formula C7H5Cl2N3 B1466069 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 887147-19-5](/img/structure/B1466069.png)

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

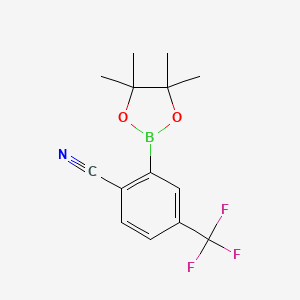

“4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a compound with the CAS Number: 887147-19-5 . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine . It is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazopyridines has been described in various ways in recent years . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride–cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the InChI code: 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Antimicrobial Agents

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: has been explored for its potential in synthesizing new antimicrobial agents. The compound’s structure allows for the formation of derivatives that exhibit significant activity against various bacterial strains .

Development of Anti-Inflammatory Drugs

The imidazo[4,5-c]pyridine scaffold is a key feature in the development of anti-inflammatory drugs. Researchers have utilized 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine to create compounds that target specific inflammatory pathways, potentially leading to new therapeutic options .

Cancer Research

This compound serves as a precursor in the synthesis of molecules with potential anticancer properties. Its ability to bind with various biological targets makes it a valuable tool in designing drugs aimed at inhibiting cancer cell growth and proliferation .

Modulation of Immune Response

The imidazo[4,5-c]pyridine core is instrumental in the creation of molecules that can modulate the immune response. Derivatives of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine have been studied for their role in regulating immune cell activity, which is crucial in conditions like autoimmunity and allergies .

Neurological Disorder Treatments

Research has indicated that modifications of the imidazo[4,5-c]pyridine ring system, including those using 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine , can lead to compounds that may treat various neurological disorders by affecting neurotransmitter systems .

Agricultural Chemicals

The chemical properties of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine make it a candidate for the development of novel agricultural chemicals. These could include pesticides or plant growth regulators that operate through new modes of action .

Material Science

In material science, this compound could be used to synthesize organic materials with specific electronic or photonic properties. Its molecular structure allows for the creation of complex polymers or small molecules used in advanced material applications .

Chemical Research Tool

Lastly, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is a valuable research tool in chemical synthesis. It can be used to study reaction mechanisms and develop new synthetic methodologies due to its reactivity and stability under various conditions .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Imidazopyridines have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that “4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” and its derivatives could have potential applications in the development of new drugs in the future.

Propriétés

IUPAC Name |

4,6-dichloro-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZOGUNYQWANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727839 | |

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887147-19-5 | |

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

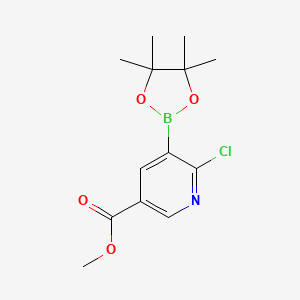

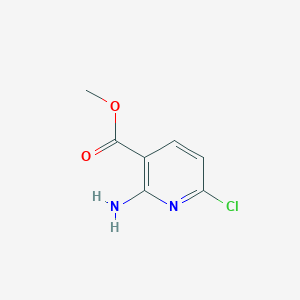

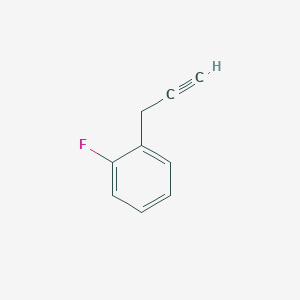

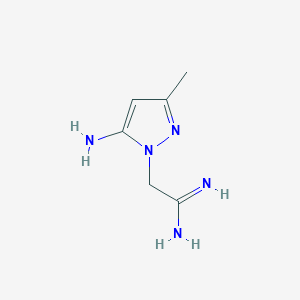

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

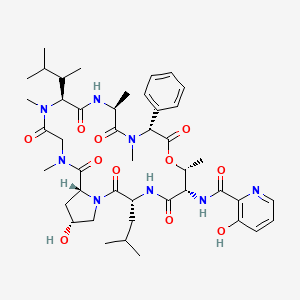

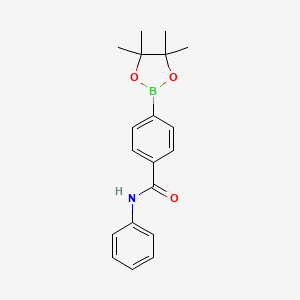

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)